4-(4-Phenyl-1,3-oxazol-2-yl)pyridine
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Overview
Description
4-(4-Phenyl-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features both a pyridine and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzoyl chloride can lead to the formation of the desired oxazole-pyridine compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-(4-Phenyl-1,3-oxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- 2-Phenyl[1,3]oxazolo[4,5-c]pyridine
- 2-(3,4-Dichlorophenyl)oxazolo[4,5-b]pyridine
Uniqueness: 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
CAS No. |
835897-10-4 |
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Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-phenyl-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H |
InChI Key |
INGKOIYUGOOORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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